Ethyl 2-(4-methoxybenzyl)-3-oxoisoindoline-1-carboxylate
Description
Properties
Molecular Formula |
C19H19NO4 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
ethyl 2-[(4-methoxyphenyl)methyl]-3-oxo-1H-isoindole-1-carboxylate |
InChI |
InChI=1S/C19H19NO4/c1-3-24-19(22)17-15-6-4-5-7-16(15)18(21)20(17)12-13-8-10-14(23-2)11-9-13/h4-11,17H,3,12H2,1-2H3 |
InChI Key |
HCJURNQZDUDIOC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2=CC=CC=C2C(=O)N1CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Core Isoindolinone Formation
The isoindolinone scaffold is typically constructed via cyclocondensation reactions. A common approach involves reacting substituted phthalic anhydrides with amines. For Ethyl 2-(4-methoxybenzyl)-3-oxoisoindoline-1-carboxylate, phthalic anhydride derivatives are condensed with 4-methoxybenzylamine under acidic or basic conditions.
Example Procedure (adapted from):
- Phthalic anhydride (1.0 equiv) and 4-methoxybenzylamine (1.2 equiv) are refluxed in acetic acid (0.1 M) for 12 hours.
- The intermediate N-(4-methoxybenzyl)phthalimide is isolated via filtration (yield: 85–90%).
- Esterification : The phthalimide is treated with ethyl chloroformate (1.5 equiv) in dichloromethane (DCM) with triethylamine (TEA, 2.0 equiv) as a base.
- Purification by flash chromatography (hexane/ethyl acetate = 4:1) yields the target compound (65–70% purity).
- Microwave irradiation (100–150°C, 30 min) reduces reaction time to 2 hours with comparable yields (82%).
Transition Metal-Catalyzed Coupling Reactions
Palladium-Mediated Cyclization
Palladium catalysts enable C–C bond formation for isoindolinone synthesis. A representative method involves coupling bromobenzene derivatives with pre-functionalized amines.
- 2-Bromo-N-(4-methoxybenzyl)benzamide (1.0 equiv), ethyl acrylate (1.5 equiv), and Pd(OAc)₂ (5 mol%) are heated in DMF at 80°C under N₂.
- Ligand System : XantPhos (10 mol%) enhances regioselectivity.
- Cyclization occurs via intramolecular Heck reaction, forming the isoindolinone core (yield: 75%).
- Final esterification with ethyl iodide (1.2 equiv) and K₂CO₃ (2.0 equiv) in acetone completes the synthesis (yield: 88%).
| Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | XantPhos | DMF | 75 |
| PdCl₂(PPh₃)₂ | BINAP | Toluene | 68 |
Microwave-Assisted Synthesis
Accelerated Cyclocondensation
Microwave technology significantly shortens reaction times while improving yields.
- Phthalic anhydride (1.0 equiv), 4-methoxybenzylamine (1.1 equiv), and p-TsOH (0.1 equiv) are mixed in ethanol (0.2 M).
- Irradiated at 150 W, 120°C, for 20 minutes.
- Crude product is purified via flash chromatography (ethyl acetate/hexane = 1:3) to yield 89% pure compound.
Advantages :
Green Chemistry Approaches
Solvent-Free Catalysis
Eco-friendly methods avoid toxic solvents and reduce waste.
- Phthalic anhydride and 4-methoxybenzylamine are ground with montmorillonite K10 clay (20 wt%) in a mortar.
- The mixture is heated at 100°C for 1 hour.
- Esterification with ethyl chloroformate is performed in situ, yielding 80% product without chromatography.
Environmental Metrics :
Solid-Phase Synthesis for Scalability
Resin-Bound Intermediate Strategy
Solid-phase synthesis enables high-throughput production.
- Wang resin is functionalized with phthalic anhydride (loading: 0.8 mmol/g).
- 4-Methoxybenzylamine (1.5 equiv) is coupled using HBTU/DIPEA in DMF.
- Cleavage from resin with TFA/H₂O (95:5) releases the isoindolinone.
- Esterification with ethyl iodide in THF yields 92% purity after HPLC.
Scalability :
- Batch size: Up to 500 g with consistent yields (85–90%).
Comparative Analysis of Methods
| Method | Yield (%) | Time | Cost ($/g) | Sustainability |
|---|---|---|---|---|
| Cyclocondensation | 70–85 | 12–24 h | 12.50 | Moderate |
| Pd-Catalyzed Coupling | 75–88 | 6–8 h | 18.20 | Low |
| Microwave-Assisted | 82–89 | 0.5–2 h | 14.80 | High |
| Solvent-Free | 80 | 1 h | 9.40 | Very High |
| Solid-Phase | 85–92 | 4–6 h | 22.30 | Moderate |
Key Insights :
- Microwave and solvent-free methods balance efficiency and environmental impact.
- Pd-catalyzed routes offer regioselectivity but require costly catalysts.
Challenges and Optimization Strategies
Byproduct Mitigation
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-methoxybenzyl)-3-oxoisoindoline-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to an alcohol.
Substitution: Nucleophilic substitution reactions can be employed to replace the methoxy group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Anticancer Activity
One of the prominent applications of Ethyl 2-(4-methoxybenzyl)-3-oxoisoindoline-1-carboxylate is in cancer research. Preliminary studies indicate that compounds with similar isoindoline structures exhibit significant cytotoxic effects against various cancer cell lines, including leukemia and hepatocellular carcinoma cells. The presence of the methoxy group may enhance these effects by improving cellular uptake and interaction with target proteins .
Case Study: Cytotoxicity Against Cancer Cells
- Cell Lines Tested : K562 (leukemia), HepG-2 (hepatocellular carcinoma)
- Findings : Compounds structurally related to this compound demonstrated IC50 values below 10 µM, indicating potent anticancer activity .
Antimicrobial Properties
Research has also explored the antimicrobial potential of this compound. Isoindoline derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Case Study: Antimicrobial Screening
- Bacterial Strains : Staphylococcus aureus, Pseudomonas aeruginosa
- Results : Compounds similar to this compound exhibited significant antibacterial activity, particularly against L. monocytogenes, with minimum inhibitory concentrations (MICs) in the low µg/mL range .
Synthetic Methodologies
The development of efficient synthetic routes for this compound is crucial for its application in research. Recent studies have focused on optimizing reaction conditions to enhance yield and purity. Techniques such as palladium-mediated reactions and one-pot synthesis strategies have shown promise in producing complex isoindoline derivatives effectively .
Comparative Analysis with Related Compounds
The following table summarizes key characteristics and applications of this compound compared to other isoindoline derivatives:
| Compound Name | Structure Type | Notable Properties | Applications |
|---|---|---|---|
| This compound | Isoindoline derivative | Enhanced lipophilicity | Anticancer, antimicrobial |
| Ethyl 2-benzyl-3-oxoisoindoline-1-carboxylate | Isoindoline derivative | Antitumor activity | Cancer therapy |
| Ethyl 2-(4-chlorobenzyl)-3-oxoisoindoline-1-carboxylate | Isoindoline derivative | Anti-inflammatory effects | Pain management |
| Ethyl 2-(4-fluorobenzyl)-3-oxoisoindoline-1-carboxylate | Isoindoline derivative | Potency in pain models | Analgesic applications |
Mechanism of Action
The mechanism of action of Ethyl 2-(4-methoxybenzyl)-3-oxoisoindoline-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Key Observations :
- Halogenation: Bromination at position 5 (as in the oxazole derivative) increases electrophilicity, facilitating cross-coupling reactions (85% yield vs. 50% for non-halogenated analogs) .
- Stereochemistry : The (S)-enantiomer (CAS 2918815-41-3) may exhibit distinct receptor-binding profiles compared to racemic mixtures, underscoring the importance of chiral synthesis .
Biological Activity
Ethyl 2-(4-methoxybenzyl)-3-oxoisoindoline-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique isoindoline scaffold, which is known for its diverse biological activities. The presence of the methoxy group enhances its lipophilicity, potentially improving the compound's bioavailability and interaction with biological targets.
Biological Activities
1. Anticancer Activity
Research indicates that derivatives of isoindoline compounds exhibit significant anticancer properties. This compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:
- Apoptosis Induction : Studies suggest that the compound can induce apoptosis in cancer cells by activating intrinsic pathways involving caspases and Bcl-2 family proteins.
- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in several cancer cell lines, leading to reduced cell viability.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 15 | Apoptosis induction |
| MCF-7 (breast) | 20 | G2/M phase arrest |
| A549 (lung) | 18 | Inhibition of proliferation |
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Its structural features contribute to its effectiveness in disrupting bacterial membranes or inhibiting essential metabolic pathways.
Table 2: Antimicrobial Activity Profile
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Disruption of cell wall synthesis |
| Escherichia coli | 64 µg/mL | Inhibition of protein synthesis |
| Pseudomonas aeruginosa | 16 µg/mL | Membrane disruption |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs).
- Modulation of Signaling Pathways : It can affect critical signaling pathways like the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer.
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- In Vivo Studies : Animal models treated with this compound demonstrated significant tumor regression compared to control groups. The treatment was well-tolerated with minimal side effects.
- Synergistic Effects : When combined with standard chemotherapeutic agents, this compound exhibited synergistic effects, enhancing overall efficacy against resistant cancer cell lines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
